

In-Depth Technical Guide: LXQ-87's Effect on Glucose Metabolism In Vitro

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Compound of Interest

Compound Name: LXQ-87

Cat. No.: B15575345

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Abstract

LXQ-87 is a novel, orally active, noncompetitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. With an IC₅₀ value of $1.061 \pm 0.202 \mu\text{M}$, **LXQ-87** has demonstrated significant potential in preclinical in vitro models for the amelioration of insulin resistance and the promotion of cellular glucose uptake. This document provides a comprehensive technical overview of the in vitro effects of **LXQ-87** on glucose metabolism, including detailed experimental protocols and an exploration of the underlying signaling pathways.

Introduction

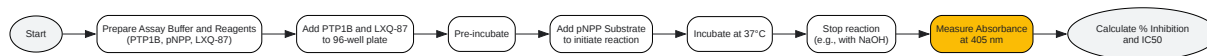
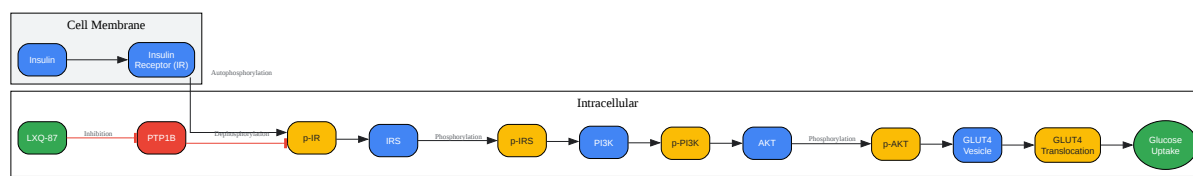
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for type 2 diabetes and related metabolic disorders. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling, leading to decreased glucose uptake and utilization. The inhibition of PTP1B is a promising strategy to enhance insulin sensitivity. **LXQ-87**, a bromocatechol-chalcone derivative, has been identified as a potent and selective allosteric inhibitor of PTP1B. This guide details the in vitro methodologies used to characterize the effects of **LXQ-87** on glucose metabolism.

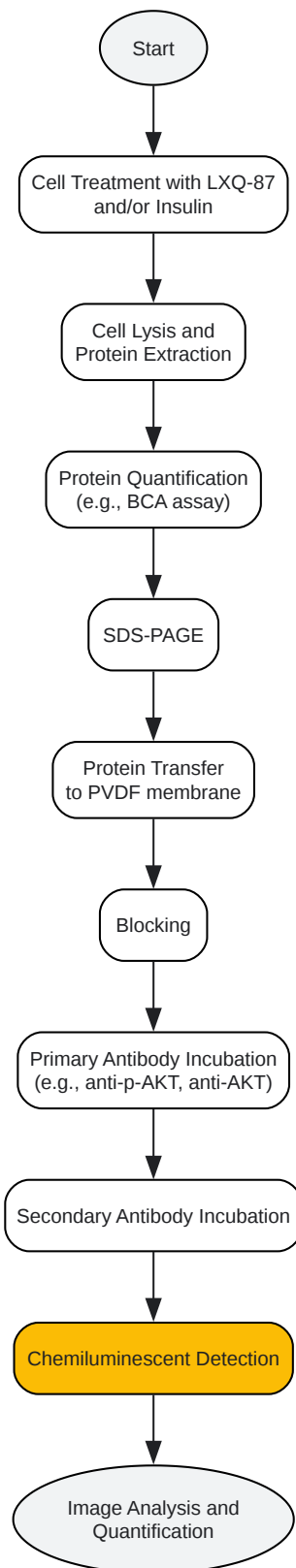
Mechanism of Action: PTP1B Inhibition

LXQ-87 acts as a noncompetitive inhibitor of PTP1B, meaning it binds to a site distinct from the active site, known as an allosteric site. This binding induces a conformational change in the enzyme, rendering it inactive. The primary consequence of PTP1B inhibition by **LXQ-87** is the potentiation of the insulin signaling cascade.

Signaling Pathway of LXQ-87 Action

The mechanism by which **LXQ-87** enhances glucose metabolism is through the inhibition of PTP1B, which in turn augments the insulin signaling pathway. The key steps are outlined below:





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